Methylenedioxyhydroxyethylamphetamine is a chemical compound with the molecular formula . It is structurally related to other substituted amphetamines, particularly methylenedioxyamphetamine and methylenedioxymethamphetamine. This compound is of interest primarily in the fields of pharmacology and forensic science due to its potential psychoactive effects and structural similarities to known psychoactive substances.
Methylenedioxyhydroxyethylamphetamine is classified as a substituted amphetamine. Its synthesis and study have been documented in various scientific literature, including patents and research articles focused on psychoactive compounds. The compound has limited availability and is often synthesized in laboratory settings for research purposes rather than being commercially available .
The synthesis of methylenedioxyhydroxyethylamphetamine typically involves several key steps:
The synthesis requires careful control of reaction conditions, particularly temperature and pH, to ensure high yields of the desired product. The use of inert atmospheres may also be necessary to prevent oxidation during the synthesis process.
Methylenedioxyhydroxyethylamphetamine features a benzodioxole moiety, which is characteristic of many psychoactive compounds. Its structural representation can be summarized as follows:
CC(CC1=CC2=C(C=C1)OCO2)NCCO
SCUUYKMQDUDNBP-UHFFFAOYSA-N
.The compound's molecular structure indicates potential interactions with neurotransmitter systems due to its amine group and methylenedioxy substitution.
Methylenedioxyhydroxyethylamphetamine can undergo several chemical reactions:
These reactions often require specific conditions such as controlled temperatures and the presence of catalysts or solvents to facilitate the desired transformations.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 223.27 g/mol |
Boiling Point | Not extensively documented |
Melting Point | Not extensively documented |
These properties suggest that methylenedioxyhydroxyethylamphetamine may exhibit characteristics typical of many organic compounds used in pharmacological applications .
Methylenedioxyhydroxyethylamphetamine has limited applications primarily in scientific research. It serves as a reference compound for studying the pharmacological effects of similar substances within psychedelic research. Additionally, it may be utilized in forensic science for identifying and analyzing related compounds due to its structural similarities with more widely studied psychoactive substances .
CAS No.: 101-87-1
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: